molecular formula C9H11NO4 B10770604 Deuterium-substituted L-DOPA

Deuterium-substituted L-DOPA

Cat. No.: B10770604
M. Wt: 200.21 g/mol
InChI Key: WTDRDQBEARUVNC-QZRTVAIESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of deuterium-substituted L-DOPA typically involves the incorporation of deuterium into the L-DOPA molecule. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents . The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic exchange processes or the use of deuterated precursors in the synthesis of L-DOPA. These methods ensure the consistent incorporation of deuterium into the final product, maintaining the desired isotopic purity .

Properties

Molecular Formula

C9H11NO4

Molecular Weight

200.21 g/mol

IUPAC Name

(2S)-2-amino-2,3,3-trideuterio-3-(3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i3D2,6D

InChI Key

WTDRDQBEARUVNC-QZRTVAIESA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C1=CC(=C(C=C1)O)O)N

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O

Origin of Product

United States

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